

# In-Depth Technical Guide: (1-phenylcyclopropyl)methanamine (CAS 935-42-2)

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## Compound of Interest

Compound Name: (1-phenylcyclopropyl)methanamine

Cat. No.: B1212845

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## Introduction

**(1-phenylcyclopropyl)methanamine** is a primary amine featuring a phenyl-substituted cyclopropane ring. This structural motif is of interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring. This document provides a comprehensive technical overview of **(1-phenylcyclopropyl)methanamine**, including its synthesis, physicochemical properties, biological activity, and relevant experimental protocols.

## Physicochemical and Pharmacological Data

The following tables summarize the available quantitative data for **(1-phenylcyclopropyl)methanamine**. It is important to note that some of this data is predicted and has not been experimentally verified in all cases.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	935-42-2	N/A
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N	[1]
Molecular Weight	147.22 g/mol	[1]
Boiling Point	40-50 °C	[2]
Density	1.047 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
SMILES	C1C(C1CN)(C2=CC=CC=C2)	[3]
MDL Number	MFCD06213079	[3]

Table 2: Pharmacological Data

Parameter	Value	Source
Biological Target	Monoamine Oxidase (MAO)	[4]
Activity	Substrate	[4]
Metabolite	1-phenylcyclopropanecarboxaldehyde	[4]
Kinetic Parameters (Km, Vmax)	Not reported in available literature	N/A

## Synthesis and Experimental Protocols

The synthesis of **(1-phenylcyclopropyl)methanamine** is typically achieved through the reduction of the corresponding nitrile, 1-phenylcyclopropanecarbonitrile.

### Synthesis of 1-phenylcyclopropanecarbonitrile (Precursor)

A common method for the synthesis of the nitrile precursor is the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.

#### Experimental Protocol:

- Materials: Phenylacetonitrile, 1,2-dibromoethane, potassium hydroxide, tetrabutylammonium bromide, water, diethyl ether.
- Procedure:
  - Prepare a solution of potassium hydroxide in water.
  - To this solution, add phenylacetonitrile and tetrabutylammonium bromide.
  - Slowly add 1,2-dibromoethane to the stirred mixture, maintaining the reaction temperature.
  - After the addition is complete, continue stirring for a specified time.
  - Pour the reaction mixture into cold water and extract with diethyl ether.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by vacuum distillation to yield 1-phenylcyclopropanecarbonitrile.

## Synthesis of (1-phenylcyclopropyl)methanamine

The final product is obtained by the reduction of 1-phenylcyclopropanecarbonitrile, commonly using lithium aluminum hydride ( $\text{LiAlH}_4$ ).

#### Experimental Protocol:

- Materials: 1-phenylcyclopropanecarbonitrile, lithium aluminum hydride ( $\text{LiAlH}_4$ ), anhydrous diethyl ether, water, 10% sodium hydroxide solution.
- Procedure:
  - In a flask under an inert atmosphere (e.g., nitrogen), suspend  $\text{LiAlH}_4$  in anhydrous diethyl ether and cool to 0 °C.
  - Slowly add a solution of 1-phenylcyclopropanecarbonitrile in anhydrous diethyl ether to the stirred  $\text{LiAlH}_4$  suspension.

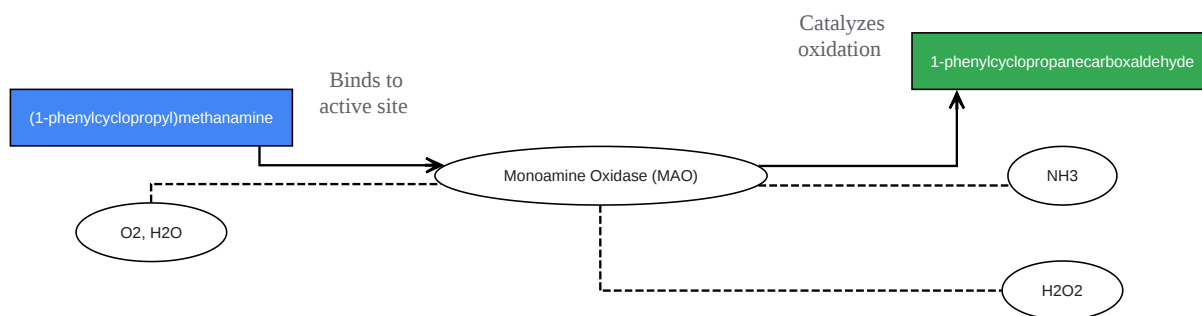
- After the addition, allow the reaction to stir at room temperature for several hours.
- Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 10% aqueous sodium hydroxide, and then water again.
- Filter the resulting precipitate and wash it with diethyl ether.
- Combine the filtrate and the ether washings.
- Extract the aqueous layer with diethyl ether.
- Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain **(1-phenylcyclopropyl)methanamine**.

Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

## Biological Activity and Signaling Pathways

**(1-phenylcyclopropyl)methanamine** has been identified as a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of various neurotransmitters and xenobiotics.<sup>[4]</sup> Unlike some other cyclopropylamine derivatives, it does not act as a mechanism-based inactivator of the enzyme.<sup>[4]</sup> Instead, it is oxidized by MAO to its corresponding aldehyde, 1-phenylcyclopropanecarboxaldehyde.<sup>[4]</sup>

The interaction of **(1-phenylcyclopropyl)methanamine** with MAO can be depicted as a simple enzymatic reaction.



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Caption: Enzymatic conversion of **(1-phenylcyclopropyl)methanamine** by Monoamine Oxidase.

## Analytical Profile

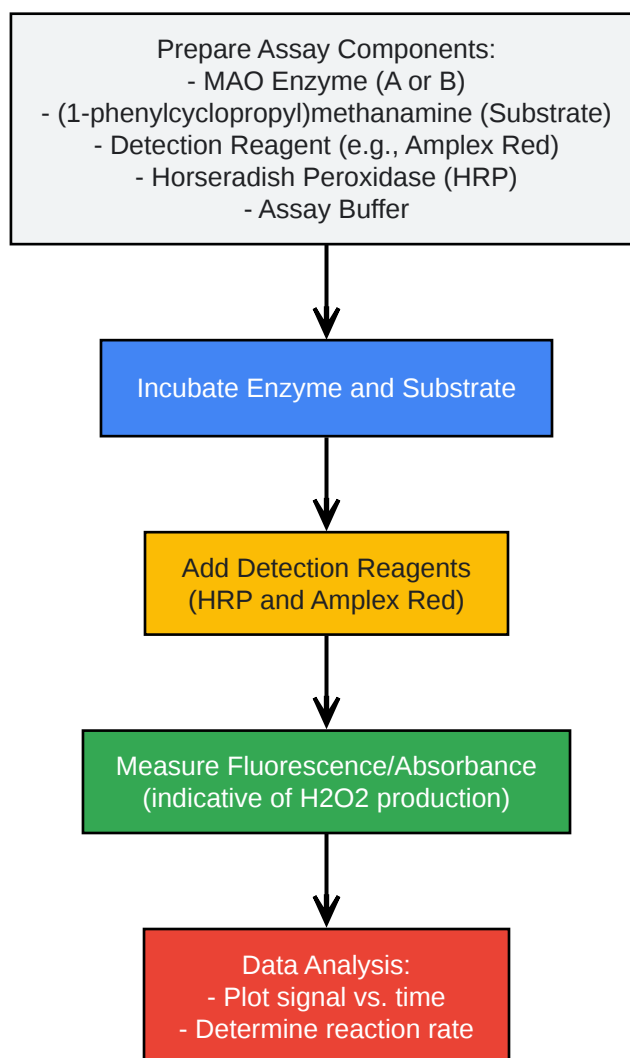
Detailed experimental spectral data for **(1-phenylcyclopropyl)methanamine** (CAS 935-42-2) is not readily available in public databases. The following information is based on predicted values and the expected spectral characteristics of its functional groups.

Table 3: Predicted Analytical Data

Technique	Predicted/Expected Features
<sup>1</sup> H NMR	- Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet, 5H)- Methylene protons (-CH <sub>2</sub> -NH <sub>2</sub> ): ~2.7-2.9 ppm (singlet or multiplet, 2H)- Cyclopropyl protons: ~0.6-1.0 ppm (multiplets, 4H)- Amine protons (-NH <sub>2</sub> ): Broad singlet, variable chemical shift
<sup>13</sup> C NMR	- Aromatic carbons: ~125-145 ppm- Quaternary cyclopropyl carbon attached to phenyl group: ~30-40 ppm- Methylene carbon (-CH <sub>2</sub> -NH <sub>2</sub> ): ~45-55 ppm- Cyclopropyl carbons (-CH <sub>2</sub> -): ~10-20 ppm
IR Spectroscopy	- N-H stretch (primary amine): Two bands around 3300-3400 cm <sup>-1</sup> (medium)- C-H stretch (aromatic): ~3000-3100 cm <sup>-1</sup> (medium)- C-H stretch (aliphatic): ~2850-2950 cm <sup>-1</sup> (medium)- C=C stretch (aromatic): ~1450-1600 cm <sup>-1</sup> (medium)- C-N stretch: ~1000-1250 cm <sup>-1</sup> (medium)
Mass Spectrometry	- Molecular Ion (M <sup>+</sup> ): m/z = 147- Common fragments may include loss of NH <sub>2</sub> (m/z = 131), loss of the aminomethyl group (m/z = 117), and fragments characteristic of the phenylcyclopropyl moiety.

## Experimental Workflow for MAO Substrate Analysis

The determination of whether a compound acts as a substrate for MAO can be performed using various assay formats. A common approach involves monitoring the production of one of the reaction's byproducts, such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).



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Caption: General workflow for a fluorometric MAO substrate assay.

## Experimental Protocol for MAO Activity Assay:

- Materials: Recombinant human MAO-A or MAO-B, **(1-phenylcyclopropyl)methanamine**, appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4), a fluorescent probe for H<sub>2</sub>O<sub>2</sub> detection (e.g., Amplex Red), horseradish peroxidase (HRP), a plate reader capable of fluorescence measurement.
- Procedure:

- Prepare solutions of MAO enzyme, **(1-phenylcyclopropyl)methanamine**, Amplex Red, and HRP in the assay buffer.
- In a microplate, add the MAO enzyme solution.
- To initiate the reaction, add the **(1-phenylcyclopropyl)methanamine** solution to the wells containing the enzyme.
- Immediately add the Amplex Red and HRP solution.
- Incubate the plate at 37 °C.
- Monitor the increase in fluorescence over time using a plate reader (e.g., excitation ~530-560 nm, emission ~590 nm for Amplex Red).
- The rate of increase in fluorescence is proportional to the rate of H<sub>2</sub>O<sub>2</sub> production and thus the MAO activity with the test substrate.
- To determine kinetic parameters (K<sub>m</sub> and V<sub>max</sub>), the assay should be performed with varying concentrations of **(1-phenylcyclopropyl)methanamine**.

## Safety and Toxicology

Specific toxicological data, such as LD<sub>50</sub> values, for **(1-phenylcyclopropyl)methanamine** are not readily available. However, based on the known hazards of related cyclopropylamine derivatives, caution should be exercised when handling this compound.

General Hazards of Cyclopropylamines:

- Corrosive: Can cause severe skin burns and eye damage.
- Flammable: Many low molecular weight amines are flammable.
- Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Safety Precautions:

- Handle in a well-ventilated fume hood.



- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

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## References

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